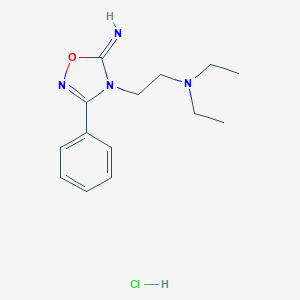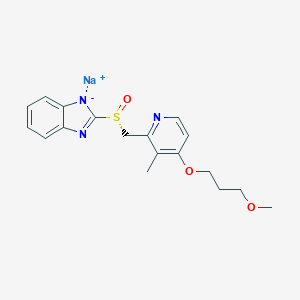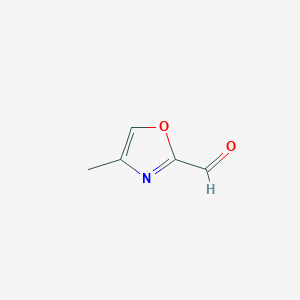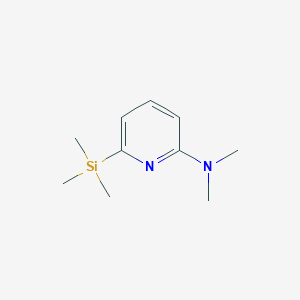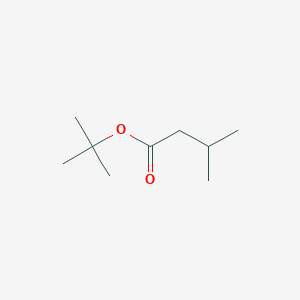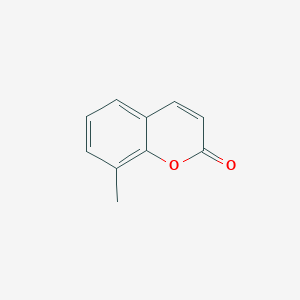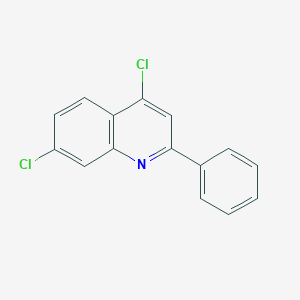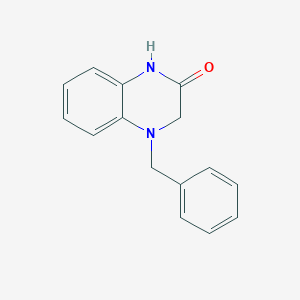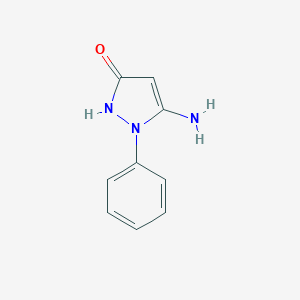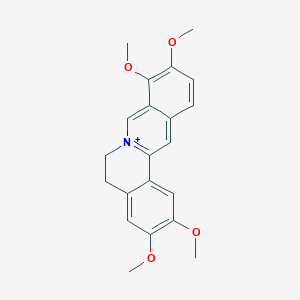
掌叶木素
描述
Palmatine is an isoquinoline alkaloid from the class of protoberberines. It is a yellow compound present in the extracts from different representatives of Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae .
Synthesis Analysis
Palmatine has been isolated from the roots of Berberis cretica. The alkaloid was purified by column chromatography filled with silica gel NP and Sephadex LH-20 resin developed in the mixture of methanol: water (50:50 v/v) that provided high-purity alkaloid for bioactivity studies . Additionally, 20 new Palmatine derivatives were synthesized and examined for their antibacterial activities against six tested metronidazole (MTZ)-resistant Helicobacter pylori (H. pylori) strains .Molecular Structure Analysis
Palmatine mainly regulated the protein expression of structural molecules involved in the response to stimuli . The identity of alkaloid was confirmed in the HPLC-MS analysis and was based on high resolution mass measurement and on the analysis of the fragmentation pattern of the molecular ion .Chemical Reactions Analysis
Palmatine treatment inhibited the viability and proliferation of breast cancer cells in a dose-dependent manner as demonstrated by MTT and BrdU assays . It also showed a complex effect on metabolic enzymes in the liver .Physical And Chemical Properties Analysis
The molecular formula of Palmatine is C21H22NO4+ and its molecular weight is 352.4 g/mol .科学研究应用
Anti-Diabetic and Antioxidant Properties
Palmatine has demonstrated significant anti-diabetic and antioxidant properties. It has been shown to protect the kidney and liver in a rat model induced by STZ-diabetes, suggesting its potential in managing diabetes-related complications .
Traditional Medicine Applications
In traditional Asian medicine, Palmatine is widely used for treating jaundice , liver-related diseases , hypertension , inflammation , and dysentery . Its therapeutic applications are rooted in its presence in various plant families like Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae .
Mitophagy Induction
Recent studies have found that Palmatine efficiently induces mitophagy in various human cell lines without interfering with mitochondrial function. This selective induction of mitophagy and subsequent stimulation of mitochondrial biogenesis highlight its potential in cellular health and longevity .
Isolation and Purification Techniques
The isolation of Palmatine from natural sources using column chromatography has been optimized, with Sephadex LH-20 resin providing high-purity Palmatine. This advancement is crucial for its application in pharmacological studies and drug development .
Comparative Pharmaceutical Studies
Palmatine has been compared to conventional anti-diabetic drugs like metformin and glimepiride. Studies focus on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and insulin resistance via the PI3K/Akt/GLUT4 signaling pathway, offering insights into its pharmacokinetics and mechanism of action .
作用机制
Target of Action
Palmatine, a natural isoquinoline alkaloid, has been found to interact with several targets. One of the primary targets of palmatine is Musashi-2 (MSI2) , an evolutionarily conserved RNA-binding protein . Palmatine has been identified as a functional MSI2 antagonist, inhibiting the MSI2-dependent growth of colorectal cancer cells . Additionally, palmatine has been reported to have significant growth inhibitory effects on various human cancer cell lines .
Mode of Action
Palmatine’s potential mechanism of action is through reduced expression of PKC-α with a concurrent increase in the expression of tyrosine phosphorylation, activating the IRS-1-PI3K-AKT2 cascade and thus enhancing GLUT4 translocation . This mechanism has been observed in the context of insulin resistance, where palmatine has been reported to possess antidiabetic properties . Furthermore, palmatine has been found to bind directly to MSI2 at its C-terminal, inhibiting the MSI2-dependent growth of colorectal cancer cells .
Biochemical Pathways
Palmatine has been reported to affect several biochemical pathways. It has been found to enhance the activation of the Nrf2-related antioxidant pathway and inhibit the activation of the NLRP3-related pyroptosis pathway . These pathways play crucial roles in oxidative stress and inflammation, respectively . Additionally, palmatine has been reported to induce mitophagy, a process crucial for maintaining mitochondrial function .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that glucuronidation and sulfation are the main metabolic pathways of palmatine . In a study involving rats, it was found that after oral administration of palmatine, the compound exhibited a half-life of approximately 187 minutes . The area under the plasma drug concentration-time curve (AUC) was found to be 280.30 mg•min•L⁻¹ , indicating the bioavailability of palmatine .
Result of Action
Palmatine has been reported to have a wide range of molecular and cellular effects. It has been found to inhibit the viability and proliferation of breast cancer cells in a dose-dependent manner . Palmatine can also alleviate acute lung injury caused by particulate matter, reducing apoptosis and reactive oxygen species (ROS) levels, and improving mitochondrial damage . Furthermore, palmatine has been found to restore mitochondrial function in an Alzheimer’s disease mouse model by selectively inducing mitophagy .
Action Environment
The action of palmatine can be influenced by various environmental factors. For instance, in cellular experiments involving palmatine, the compound was found to efficiently induce mitophagy in various human cell lines . In animal models, palmatine has been shown to improve movement time and central square crossing time in open field tests, indicating that the compound’s action can be influenced by the environment and the physiological state of the organism .
安全和危害
未来方向
Future research directions include: how the concentration of palmatine affects pharmacological effects and toxicity; the mechanism of synergy between palmatine and other protoberberine alkaloid; Structural modification of palmatine is one of the key methods to enhance pharmacological activity and reduce activity .
属性
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQEUCGKKTEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |
| Record name | Palmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048065 | |
| Record name | Palmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3486-67-7 | |
| Record name | Palmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



